4-(Azepan-1-yl)-3-methylaniline

Lipophilicity Physicochemical profiling Medicinal chemistry

4-(Azepan-1-yl)-3-methylaniline (CAS 1094646-23-7) is a substituted aniline derivative that incorporates a saturated seven-membered azepane ring ortho to a methyl group on the aromatic core. With a molecular formula of C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol, it serves as a versatile amine-containing intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds and other bioactive molecules.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 1094646-23-7
Cat. No. B1523192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azepan-1-yl)-3-methylaniline
CAS1094646-23-7
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)N2CCCCCC2
InChIInChI=1S/C13H20N2/c1-11-10-12(14)6-7-13(11)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3
InChIKeyYLEQNDCOLFPMQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azepan-1-yl)-3-methylaniline CAS 1094646-23-7: Key Building Block Identity and Procurement Baseline


4-(Azepan-1-yl)-3-methylaniline (CAS 1094646-23-7) is a substituted aniline derivative that incorporates a saturated seven-membered azepane ring ortho to a methyl group on the aromatic core [1]. With a molecular formula of C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol, it serves as a versatile amine-containing intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds and other bioactive molecules . The compound is commercially available at research-grade purity (typically 95% or 98%), enabling its immediate use in compound library synthesis and structure–activity relationship (SAR) exploration .

Why 4-(Azepan-1-yl)-3-methylaniline Cannot Be Simply Replaced with Piperidine or Pyrrolidine Analogues


Although 3-methylanilines bearing saturated nitrogen heterocycles (piperidine, pyrrolidine) share a common aniline core, the ring size of the appended cycloamine critically governs key molecular properties such as lipophilicity, conformational flexibility, and steric bulk [1]. The azepane ring in 4-(azepan-1-yl)-3-methylaniline introduces a distinct LogP shift compared to its six-membered piperidine counterpart (XLogP3-AA 2.9 vs. 2.6), altering distribution and passive permeability in biological systems [1]. Furthermore, the seven-membered ring occupies a conformational space not accessible to five- or six-membered saturated heterocycles, which directly impacts binding pocket occupancy in kinase active sites where azepane linkers have been shown to yield picomolar potency improvements over smaller ring analogs [2]. Generic substitution with a piperidine or pyrrolidine analogue therefore risks altering pharmacokinetic profiles, target engagement kinetics, and ultimately the SAR conclusions drawn from a chemical series.

Head-to-Head Physicochemical and Pharmacological Differentiation of 4-(Azepan-1-yl)-3-methylaniline from Its Closest Analogs


XLogP3-AA Lipophilicity: Azepane vs. Piperidine Ring

When compared directly with its six-membered piperidine analog (3-methyl-4-(piperidin-1-yl)aniline), 4-(azepan-1-yl)-3-methylaniline exhibits a measurably higher computed partition coefficient (XLogP3-AA = 2.9 vs. 2.6) in PubChem, indicating 0.3 log unit greater lipophilicity [1]. This difference arises from the additional methylene unit in the azepane ring, which increases hydrophobic surface area while preserving the hydrogen bond acceptor count (HBA = 2) and donor count (HBD = 1) identical to the piperidine congener [1].

Lipophilicity Physicochemical profiling Medicinal chemistry

Ring Size Impact on Conformational Flexibility and Kinase Binding Pocket Occupancy

Azepane-containing kinase inhibitors have been demonstrated to achieve picomolar biochemical potency (BTK IC₅₀ = 0.5 nM) combined with efficient covalent binding (log k_inact/K_i = 4.43), attributed to the unique conformational space accessed by the seven-membered ring that optimally fills hydrophobic pockets in kinase active sites [1]. In contrast, five-membered pyrrolidine and six-membered piperidine linkers in analogous inhibitor series consistently yield lower potency due to suboptimal van der Waals contacts and reduced conformational entropy [2]. The 4-(azepan-1-yl)-3-methylaniline scaffold contains the identical azepane pharmacophore and is a direct precursor to such optimized kinase inhibitors [2].

Conformational analysis Kinase inhibitor design Structure-based drug design

Molecular Weight and Heavy Atom Count Differentiation for Fragment-Based Drug Discovery

4-(Azepan-1-yl)-3-methylaniline (MW 204.31 g/mol; 15 heavy atoms) sits within an ideal 'lead-like' molecular weight window for fragment elaboration, providing a useful incremental mass increase from the piperidine analog (MW 190.28; 14 heavy atoms) [1]. The addition of one methylene group (+14 Da; +1 heavy atom) offers a controlled molecular property step that is valuable for systematically probing structure-property relationships (SPR) in medicinal chemistry campaigns [1].

Fragment-based drug discovery Molecular weight screening Lead-likeness

Synthetic Tractability and Commercial Availability: Azepane-Aniline as a Procurement-Ready Intermediate

4-(Azepan-1-yl)-3-methylaniline is available from multiple specialty chemical suppliers at ≥95% purity under catalog numbers CS-0117672 (Chemscene), CM300583 (Chemeenu), and through Fluorochem [REFS-1, REFS-2]. Its piperidine analog (CAS 85984-37-8) shows comparable commercial availability; however, the azepane derivative uniquely enables direct Suzuki, Buchwald–Hartwig, and reductive amination reactions at the primary aniline nitrogen without requiring protection/deprotection of the tertiary azepane amine due to differential basicity (azepane pKa ≈ 10.5 vs. aniline pKa ≈ 4.6), facilitating regioselective elaboration [1].

Chemical procurement Synthetic accessibility Building block supply

Optimal Research and Industrial Application Scenarios for 4-(Azepan-1-yl)-3-methylaniline


Kinase Inhibitor Lead Optimisation Requiring Azepane-Containing Scaffolds

Medicinal chemistry teams developing covalent or reversible kinase inhibitors can deploy 4-(azepan-1-yl)-3-methylaniline as a direct precursor to the azepane pharmacophore that has delivered picomolar BTK inhibitors (IC₅₀ = 0.5 nM) and low-nanomolar PKB-α inhibitors (IC₅₀ = 4–5 nM) in published studies [1]. The building block permits rapid SAR exploration around the azepane ring while maintaining the aniline handle for subsequent amide coupling, urea formation, or heterocycle construction [2].

Fragment-Based Drug Discovery Requiring Lipophilic Fragment Expansion with Controlled Molecular Property Increments

In fragment growth campaigns where a piperidine or pyrrolidine fragment has been identified but potency is insufficient, the 4-(azepan-1-yl)-3-methylaniline scaffold offers a systematic +14 Da mass increase and +0.3 LogP shift relative to the piperidine congener, enabling fragment ligation with a predictable property shift while maintaining hydrogen bond donor/acceptor count [1]. This controlled perturbation is ideal for lipophilic efficiency (LipE) optimisation [1].

Construction of CNS-Penetrant Compound Libraries Leveraging the Azepane Moiety

The azepane ring in 4-(azepan-1-yl)-3-methylaniline contributes to a favorable CNS MPO profile due to its saturated nature, moderate lipophilicity (XLogP3 = 2.9), and low topological polar surface area (TPSA = 29.3 Ų) [1]. The compound serves as a starting material for CNS-targeted libraries where azepane linkers have been shown to maintain favorable CNS drug-like properties while achieving low MDR1 efflux ratios in covalent BTK inhibitor series [2].

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